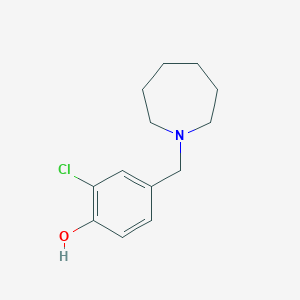![molecular formula C13H22O2Si B11873771 (1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one](/img/structure/B11873771.png)
(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S,5R)-3-((tert-butyldiméthylsilyl)oxy)tricyclo[32002,7]heptan-6-one est un composé organique complexe caractérisé par sa structure tricyclique unique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (1S,3S,5R)-3-((tert-butyldiméthylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Les étapes clés peuvent inclure :
- Formation du noyau tricyclique par des réactions de cyclisation.
- Introduction du groupe protecteur tert-butyldiméthylsilyl (TBDMS) sur le groupe hydroxyle.
- Étapes d'oxydation ou de réduction pour obtenir la fonctionnalité cétone souhaitée.
Méthodes de production industrielle
- Réacteurs discontinus ou à flux continu pour une cyclisation efficace.
- Utilisation de groupes protecteurs comme TBDMS pour améliorer la stabilité et la sélectivité.
- Techniques de purification telles que la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
(1S,3S,5R)-3-((tert-butyldiméthylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion de la cétone en d'autres groupes fonctionnels.
Réduction : Réduction de la cétone en alcool.
Substitution : Remplacement du groupe TBDMS par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Réactifs comme PCC (chlorochromate de pyridinium) ou DMP (periodanate de Dess-Martin).
Réduction : Réactifs comme LiAlH4 (hydrure de lithium et d'aluminium) ou NaBH4 (borohydrure de sodium).
Substitution : Réactifs comme TBAF (fluorure de tétrabutylammonium) pour la déprotection du groupe TBDMS.
Principaux produits
Oxydation : Formation d'acides carboxyliques ou d'esters.
Réduction : Formation d'alcools.
Substitution : Formation de divers composés tricycliques substitués.
Applications de la recherche scientifique
Chimie
- Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
- Étudié pour sa réactivité et sa stabilité uniques.
Biologie
- Applications potentielles dans le développement de molécules bioactives.
Médecine
- Enquête sur son utilisation potentielle dans la synthèse et le développement de médicaments.
Industrie
- Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du (1S,3S,5R)-3-((tert-butyldiméthylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one implique son interaction avec diverses cibles moléculaires. Le groupe TBDMS offre une stabilité, tandis que le noyau tricyclique offre une réactivité unique. Le composé peut participer à diverses voies, notamment les réactions nucléophiles et électrophile.
Applications De Recherche Scientifique
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and stability.
Biology
- Potential applications in the development of bioactive molecules.
Medicine
- Investigated for its potential use in drug synthesis and development.
Industry
- Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one involves its interaction with various molecular targets. The TBDMS group provides stability, while the tricyclic core offers unique reactivity. The compound can participate in various pathways, including nucleophilic and electrophilic reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
- (1S,3S,5R)-3-hydroxytricyclo[3.2.0.02,7]heptan-6-one
- (1S,3S,5R)-3-méthoxytricyclo[3.2.0.02,7]heptan-6-one
Unicité
- La présence du groupe TBDMS offre une stabilité et une sélectivité accrues dans les réactions.
- La structure tricyclique offre une réactivité unique par rapport aux autres composés cycliques.
Ce plan fournit un aperçu complet du (1S,3S,5R)-3-((tert-butyldiméthylsilyl)oxy)tricyclo[32002,7]heptan-6-one, couvrant sa synthèse, ses réactions, ses applications et ses comparaisons avec des composés similaires
Propriétés
Formule moléculaire |
C13H22O2Si |
|---|---|
Poids moléculaire |
238.40 g/mol |
Nom IUPAC |
(1S,3S,5R)-3-[tert-butyl(dimethyl)silyl]oxytricyclo[3.2.0.02,7]heptan-6-one |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-8-6-7-9-10(8)11(9)12(7)14/h7-11H,6H2,1-5H3/t7-,8+,9-,10?,11?/m1/s1 |
Clé InChI |
JYVBPYVFUIHVRI-ABMFXWLOSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H]2[C@@H]3C1C3C2=O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CC2C3C1C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


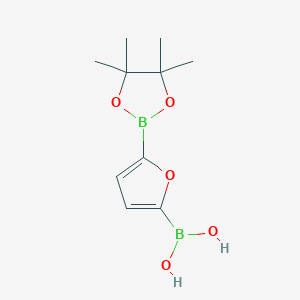

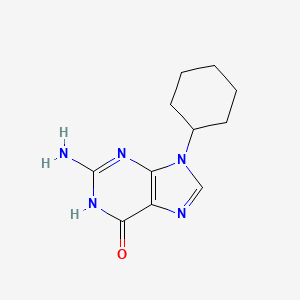

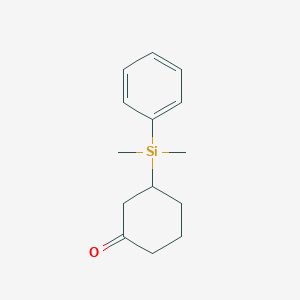
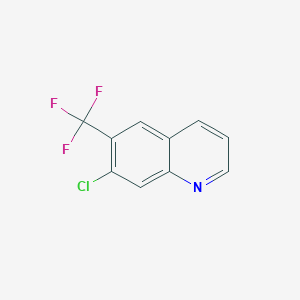



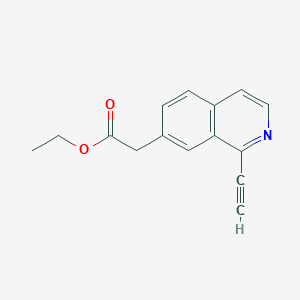
![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)

